rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo
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Overview
Description
rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo: is a chiral compound featuring a bicyclic structure. This compound is notable for its unique three-dimensional arrangement, which imparts distinct chemical and physical properties. It is often used in various chemical syntheses and research applications due to its reactivity and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, the diene is typically cyclopentadiene, and the dienophile is an appropriate alkene or alkyne.
Diels-Alder Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the compound can lead to the formation of ketones or carboxylic acids.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents like tetrahydrofuran.
Products: Reduction can yield alcohols or alkanes.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Often conducted under reflux conditions.
Products: Substitution reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Studies: It serves as a substrate or inhibitor in studies involving enzyme kinetics and mechanisms.
Medicine
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry
Polymer Chemistry: It is used in the synthesis of polymers with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo exerts its effects is largely dependent on its interaction with various molecular targets. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. In drug development, its derivatives may interact with specific receptors or enzymes, modulating biological pathways involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol: This compound differs by having a hydroxyl group instead of a ketone group.
rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol: Another similar compound with a different stereochemistry at one of the chiral centers.
Uniqueness
rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo is unique due to its specific stereochemistry and the presence of a ketone functional group, which imparts different reactivity compared to its alcohol counterparts. This makes it particularly valuable in synthetic organic chemistry for the preparation of various chiral molecules.
Properties
CAS No. |
824-60-2 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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